(3S,5S)-3-azido-1-benzyl-5-fluoropiperidine
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Overview
Description
(3S,5S)-3-azido-1-benzyl-5-fluoropiperidine is a chiral compound that belongs to the class of azido-fluoropiperidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-azido-1-benzyl-5-fluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide.
Benzylation: The final step involves the benzylation of the piperidine ring using benzyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3-azido-1-benzyl-5-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3S,5S)-3-azido-1-benzyl-5-fluoropiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antiviral and anticancer properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3S,5S)-3-azido-1-benzyl-5-fluoropiperidine involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The fluorine atom enhances the compound’s metabolic stability and bioavailability, while the benzyl group increases its lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-3-azido-1-benzylpiperidine: Lacks the fluorine atom, resulting in different chemical properties.
(3S,5S)-3-azido-5-fluoropiperidine: Lacks the benzyl group, affecting its lipophilicity and biological activity.
(3S,5S)-3-azido-1-benzyl-5-chloropiperidine: Contains a chlorine atom instead of fluorine, leading to different reactivity and stability.
Uniqueness
(3S,5S)-3-azido-1-benzyl-5-fluoropiperidine is unique due to the presence of both the azido and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3S,5S)-3-azido-1-benzyl-5-fluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-11-6-12(15-16-14)9-17(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBMMVCPCODQHF-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1F)CC2=CC=CC=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@H]1F)CC2=CC=CC=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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